molecular formula C14H10N4O6 B11685898 N'-(2-Hydroxybenzylidene)-3,5-dinitrobenzohydrazide

N'-(2-Hydroxybenzylidene)-3,5-dinitrobenzohydrazide

Cat. No.: B11685898
M. Wt: 330.25 g/mol
InChI Key: PJYAGBOBNQNKHA-OVCLIPMQSA-N
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Description

N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3,5-dinitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted hydrazones with various functional groups replacing the original substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE involves its interaction with biological targets through its hydrazone linkage and nitro groups. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE is unique due to the presence of both hydroxyl and nitro groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C14H10N4O6

Molecular Weight

330.25 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-3,5-dinitrobenzamide

InChI

InChI=1S/C14H10N4O6/c19-13-4-2-1-3-9(13)8-15-16-14(20)10-5-11(17(21)22)7-12(6-10)18(23)24/h1-8,19H,(H,16,20)/b15-8+

InChI Key

PJYAGBOBNQNKHA-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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